benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
Description
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties . The presence of the triazole ring in benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate makes it a compound of interest in medicinal chemistry and drug development.
Properties
IUPAC Name |
benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(21-10-12-4-2-1-3-5-12)19-8-6-13(7-9-19)14-16-11-17-18-14/h1-5,11,13H,6-10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBOWAEOFAGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=NN2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159896 | |
| Record name | 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893424-27-6 | |
| Record name | 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893424-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with 1H-1,2,4-triazole under specific conditions. . This reaction is highly efficient and provides high yields of the desired product. The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as dimethylformamide (DMF) or water .
Chemical Reactions Analysis
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors . This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to the compound’s observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can be compared with other triazole derivatives, such as:
1-(Benzyl)-1H-1,2,3-triazole: Similar in structure but with different substitution patterns on the triazole ring.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with different biological activities.
The uniqueness of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other triazole derivatives.
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